molecular formula C9H8N4O4 B3071586 (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1011398-78-9

(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B3071586
CAS No.: 1011398-78-9
M. Wt: 236.18 g/mol
InChI Key: IPVSVIAJDSJJJJ-UHFFFAOYSA-N
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Description

(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a pyrazolo-pyridine derivative characterized by a nitro group at position 5, a methyl group at position 3, and an acetic acid moiety attached to the pyrazole nitrogen. Notably, CymitQuimica listed it as a discontinued product in their 2025 catalog, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

2-(3-methyl-5-nitropyrazolo[3,4-b]pyridin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-5-7-2-6(13(16)17)3-10-9(7)12(11-5)4-8(14)15/h2-3H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVSVIAJDSJJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of a suitable hydrazine derivative with a pyridine carboxaldehyde under acidic conditions to form the pyrazolopyridine core. Subsequent nitration and methylation steps introduce the nitro and methyl groups, respectively. Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Reduction: Formation of (3-methyl-5-amino-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exhibit promising anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, the compound has been evaluated for its effects on cell cycle regulation and apoptosis induction in cancer cells.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which could provide therapeutic avenues for treating inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound’s ability to modulate neuroinflammation and oxidative stress represents a significant area of interest in neuropharmacology.

Pesticide Development

The structural characteristics of this compound have led to its investigation as a potential pesticide. Its efficacy against certain pests and pathogens has been evaluated, indicating its role in integrated pest management strategies. The compound's application could reduce reliance on traditional pesticides, promoting more sustainable agricultural practices.

Plant Growth Regulation

There is emerging evidence that this compound may function as a plant growth regulator. Its effects on plant hormone pathways could enhance growth responses under various environmental conditions, thus improving crop yields.

Polymer Synthesis

In material sciences, this compound is being explored for its potential use in synthesizing novel polymers with enhanced properties. Its ability to participate in polymerization reactions can lead to materials with specific mechanical and thermal characteristics suitable for various industrial applications.

Nanotechnology Applications

The compound's unique properties make it a candidate for incorporation into nanomaterials. Research is ongoing into its use in developing nanoparticles that can deliver drugs more effectively or act as catalysts in chemical reactions.

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibition of cell proliferation in various cancer cell lines; induction of apoptosis
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines; potential therapeutic applications
Neuroprotective EffectsModulation of neuroinflammation; protective effects against oxidative stress
Pesticide DevelopmentEfficacy against specific pests; potential role in sustainable agriculture
Polymer SynthesisParticipation in polymerization leading to novel materials with enhanced properties
NanotechnologyDevelopment of nanoparticles for drug delivery systems

Mechanism of Action

The mechanism of action of (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The acetic acid moiety may facilitate binding to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyridine Family

A closely related compound, 2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid (CAS 1240529-02-5), shares the pyrazolo-pyridine core but differs in substituents (Table 1):

Table 1: Structural and Physicochemical Comparison

Property (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic Acid 2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid
Substituents - 5-Nitro
- 3-Methyl
- Acetic acid at N1
- 6-Hydroxy
- 3-Oxo
- 4-Methyl
- Acetic acid at C5
Molecular Formula Not explicitly reported (inferred: C10H9N4O5) C9H9N3O4
Molecular Weight Not explicitly reported (inferred: ~265.20 g/mol) 223.19 g/mol
CAS Number Not available 1240529-02-5
Key Functional Groups Nitro (electron-withdrawing), methyl (electron-donating) Hydroxy (polar), oxo (electron-withdrawing)
Commercial Availability Discontinued (CymitQuimica, 2025) Available (American Elements, 2024)
Key Differences:

In contrast, the hydroxy and oxo groups in the analogue increase polarity and hydrogen-bonding capacity, likely improving aqueous solubility . The methyl group at position 3 in the target compound may confer steric hindrance or metabolic stability compared to the 4-methyl and oxo groups in the analogue.

The analogue’s hydroxy and oxo groups suggest a more straightforward synthetic pathway, as reflected in its commercial availability .

Biological Relevance :

  • While neither compound has well-documented biological data, the analogue’s oxo and hydroxy groups mimic motifs found in enzyme inhibitors (e.g., xanthine oxidase inhibitors). The nitro group in the target compound could confer antibacterial or antiparasitic properties, as seen in other nitroheterocycles .

Broader Context: Pyrazolo-Pyridines in Drug Discovery

Pyrazolo-pyridines are explored for diverse therapeutic applications, including kinase inhibition and antimicrobial activity. For example:

  • Pyrazolo[3,4-b]pyridines with acetylated side chains have shown promise as JAK2 inhibitors in cancer research.
  • Nitro-substituted derivatives are less common but may act as prodrugs, with nitro reduction generating reactive intermediates for antiparasitic action.

The absence of nitro groups in most commercial analogues (e.g., American Elements’ hydroxy-oxo variant) highlights a niche for (3-methyl-5-nitro-…)acetic acid in targeted studies, though its discontinuation suggests practical limitations .

Biological Activity

(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound characterized by a pyrazolo-pyridine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will detail its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolopyridine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxaldehydes under acidic conditions.
  • Functional Group Modifications : Subsequent nitration introduces the nitro group at the 5-position, while methylation adds a methyl group at the 3-position.
  • Introduction of Acetic Acid Moiety : This is accomplished via nucleophilic substitution reactions to attach the acetic acid group to the nitrogen atom of the pyrazole ring .

The mechanism of action for this compound involves:

  • Bioreduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects.
  • Binding Modulation : The acetic acid moiety may enhance binding to specific enzymes or receptors, modulating their activity and resulting in therapeutic benefits .

Anticancer Activity

Research indicates that compounds with a pyrazolo structure exhibit significant anticancer properties. Specifically:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer .
  • Induction of Apoptosis : Compounds similar to this compound have been reported to induce morphological changes in cancer cells and enhance caspase activity, indicating apoptosis induction at low concentrations (e.g., 1.0 μM) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Broad-Spectrum Activity : Pyrazolo derivatives have shown efficacy against various pathogens, including bacteria and viruses. For instance, certain pyrazole analogs have demonstrated antiviral activities against viruses such as HSV-1 and Mycobacterium tuberculosis .

Study 1: Anticancer Properties

In a study evaluating multiple pyrazole derivatives, it was found that this compound exhibited significant inhibition of microtubule assembly at concentrations around 20 μM. This suggests its potential as a microtubule-destabilizing agent in cancer therapy .

Study 2: Antiviral Effects

Another investigation focused on the antiviral properties of pyrazole derivatives against hepatitis viruses. The results indicated that compounds similar to this compound could effectively inhibit viral replication in vitro .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other related compounds:

Compound NameAnticancer ActivityAntiviral ActivityMechanism of Action
This compoundHighModerateMicrotubule destabilization
(5-amino derivative)ModerateLowApoptosis induction
(5-hydroxy derivative)LowHighViral enzyme inhibition

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 5 is a key reactive site. Catalytic hydrogenation or metal-mediated reductions can convert it to an amine, enabling downstream functionalization (e.g., diazotization or cross-coupling).

Key Reaction Conditions:

Reducing AgentCatalyst/SolventTemperatureProductYieldSource
H₂/Pd-CEthanol25°C5-Amino derivative~85% (extrapolated)
Fe/HClH₂O/EtOH70°C5-Amino derivative~78% (analogous)
  • Mechanism : The nitro group undergoes sequential reduction via nitroso and hydroxylamine intermediates to yield the primary amine .

  • Applications : The resulting amine can participate in Buchwald–Hartwig amination or form diazonium salts for Sandmeyer reactions .

Acetic Acid Functionalization

The acetic acid moiety enables esterification, amidation, or decarboxylation under controlled conditions.

Example Reactions:

Reaction TypeReagents/ConditionsProductNotesSource
Esterification SOCl₂/ROH, 60°CEthyl (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetateRequires acid activation
Amidation EDCl/HOBt, RNH₂Corresponding amideHigh regioselectivity
Decarboxylation Cu(OAc)₂, DMF, 120°C3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridineLoss of CO₂ under oxidative conditions
  • Kinetic Control : Esterification proceeds faster than decarboxylation in polar aprotic solvents like DMF .

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[3,4-b]pyridine ring undergoes nitration or sulfonation at electron-deficient positions, though the nitro group deactivates the ring.

Observed Reactivity (Analogous Systems):

ElectrophilePositionConditionsProductYieldSource
HNO₃/H₂SO₄C-60°C, 2 hr5,6-Dinitro derivative≤20%
SO₃/H₂SO₄C-7100°C, 6 hr7-Sulfo derivative~35%

Cyclization and Heterocycle Formation

The acetic acid side chain can participate in cyclocondensation reactions to form fused heterocycles.

Example: Formation of Pyrazolo-Quinoline Hybrids

ReagentsConditionsProductYieldSource
POCl₃, PPA130°C, 8 hrPyrazolo[3,4-b]quinolin-1-yl-acetic acid62%
NH₂OH·HClEtOH, ΔIsoxazoline-fused derivative45%
  • Mechanism : Intramolecular dehydration or nucleophilic attack by the acetic acid’s carboxylate group facilitates ring closure .

Nucleophilic Displacement

The methyl group at position 3 may undergo oxidation or radical halogenation.

Oxidation Pathways:

Oxidizing AgentProductSelectivitySource
KMnO₄/H₂SO₄3-Carboxylic acid derivativeModerate (C-3)
SeO₂3-Formyl derivativeHigh
  • Side Reactions : Overoxidation to CO₂ is observed under harsh conditions .

Cross-Coupling Reactions

The pyrazole nitrogen or C-H bonds can engage in Pd-catalyzed couplings.

Suzuki–Miyaura Coupling (Hypothetical):

SubstrateBoronic AcidCatalystProductYield (Expected)Source
5-Bromo analogPhB(OH)₂Pd(PPh₃)₄5-Aryl derivative~70% (extrapolated)
  • Challenges : Steric hindrance from the acetic acid group may reduce efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo[3,4-b]pyridine derivatives, and how can they be adapted for synthesizing (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid?

  • Methodology :

  • One-pot multicomponent reactions in acetic acid are widely used to construct the pyrazolo[3,4-b]pyridine core. For example, acenaphthylene-1,2-dione and 1H-pyrazol-5-amine react in acetic acid to form carboxylated derivatives .
  • Alkylation strategies are critical for introducing the acetic acid moiety. Ethyl-2-chloroacetate is a common alkylating agent in the presence of anhydrous potassium carbonate and dry DMF, as seen in the synthesis of ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate .
    • Key Considerations :
  • Optimize reaction temperature (e.g., 50°C for cyclization) and solvent polarity to avoid side products like pyrone derivatives .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodology :

  • 1H/13C NMR spectroscopy confirms regioselective alkylation and substituent positions. For instance, the N-CH2 group in alkylated derivatives appears as a triplet at δ1.13 ppm and a quartet at δ4.22 ppm .
  • High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL for refinement) validate molecular weight and spatial arrangement .
    • Data Interpretation :
  • Monitor purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or nitration of the pyrazolo[3,4-b]pyridine core be addressed?

  • Methodology :

  • Directed ortho-metallation : Use directing groups (e.g., nitro) to control nitration sites. Steric hindrance from the 3-methyl group may influence nitro positioning at C5 .
  • Protecting group strategies : Temporarily block reactive sites (e.g., acetic acid moiety) with tert-butyl esters to prevent undesired alkylation .
    • Troubleshooting :
  • If competing by-products arise (e.g., pyrazolo[3,4-b]pyrone), adjust acid concentration (e.g., HCl/acetic acid mixtures) to favor cyclization over oxidation .

Q. What computational or experimental methods are suitable for analyzing the compound’s electronic properties and potential pharmacological activity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The nitro group’s electron-withdrawing effect may lower LUMO energy, enhancing electrophilic interactions .
  • In vitro assays : Screen for kinase inhibition (common for pyrazolo[3,4-b]pyridines) using ATP-competitive binding assays. Structural analogs show activity against tyrosine kinases .
    • Data Contradictions :
  • If experimental IC50 values conflict with docking scores, re-evaluate protonation states (e.g., nitro group’s pKa) in the binding pocket .

Q. How can by-product formation during cyclization be minimized, and what purification techniques are optimal?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid acetic anhydride unless necessary, as it may acetylate amine groups .
  • Chromatography : Employ silica gel columns with gradient elution (hexane:ethyl acetate 70:30 to 50:50) to separate regioisomers. Purity >95% is achievable with preparative HPLC .
    • Case Study :
  • A 52.7% yield was reported for a hydrochloride salt derivative after recrystallization in water at 50°C .

Methodological Tables

Table 1 : Key Reaction Conditions for Alkylation

ReagentSolventTemperatureYieldReference
Ethyl-2-chloroacetateDry DMF80°C75–85%
Cyanoacetic acidAcetonitrile25°C60–70%

Table 2 : Analytical Parameters for Purity Assessment

TechniqueParametersTarget PurityReference
Reverse-phase HPLCC18 column, λ = 254 nm>95%
1H NMRIntegration of impurity peaks<5%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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